molecular formula C22H19ClN2O B2738612 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 338777-20-1

5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No. B2738612
CAS RN: 338777-20-1
M. Wt: 362.86
InChI Key: SYAZWJZSFDTLAS-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (5-4-chlorophenyl-3-3-methoxyphenyl-1-phenyl-4,5-dihydro-1H-pyrazole) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and a potential inhibitor of the enzyme acetylcholinesterase. This compound has also been studied for its potential to act as a potentiator of neurotransmitter release in the brain.

Scientific Research Applications

Coordination Chemistry and Catalysis

Transition metal complexes containing 1-phenyl-3-(4-chlorophenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole serve as catalysts in various reactions. Notable applications include:

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-26-20-9-5-6-17(14-20)21-15-22(16-10-12-18(23)13-11-16)25(24-21)19-7-3-2-4-8-19/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAZWJZSFDTLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

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